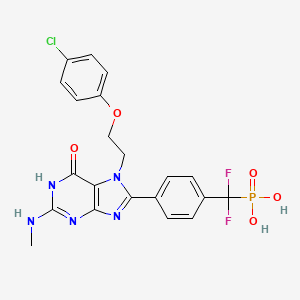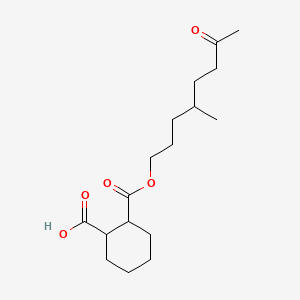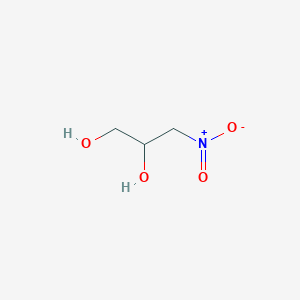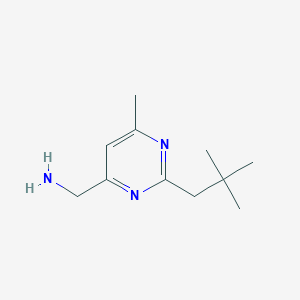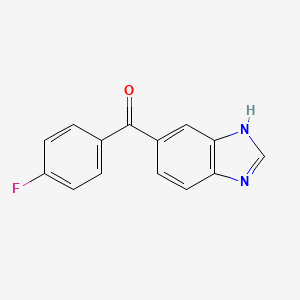
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.23 g/mol . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug . The compound features a benzimidazole ring substituted with a fluorophenyl group, making it a valuable intermediate in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone typically involves the condensation of 4-fluorobenzoyl chloride with 1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of the benzoyl chloride. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various benzimidazole derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiparasitic and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceutical agents, particularly in the treatment of parasitic infections.
Mécanisme D'action
The mechanism of action of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is primarily related to its role as an intermediate in the synthesis of flubendazole. Flubendazole exerts its antiparasitic effects by binding to tubulin, inhibiting microtubule formation, and disrupting cellular processes in parasites. The molecular targets and pathways involved include the inhibition of glucose uptake and energy production in parasitic cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flubendazole: An antiparasitic drug with a similar benzimidazole structure.
Albendazole: Another benzimidazole derivative used as an antiparasitic agent.
Mebendazole: A benzimidazole compound with broad-spectrum antiparasitic activity.
Uniqueness
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in flubendazole synthesis highlights its importance in pharmaceutical research and development. The presence of the fluorophenyl group enhances its reactivity and potential for further chemical modifications.
Propriétés
Formule moléculaire |
C14H9FN2O |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
3H-benzimidazol-5-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)14(18)10-3-6-12-13(7-10)17-8-16-12/h1-8H,(H,16,17) |
Clé InChI |
JWCPXLUHKJAEHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=CN3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


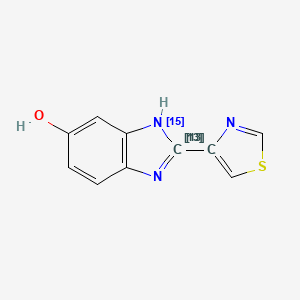
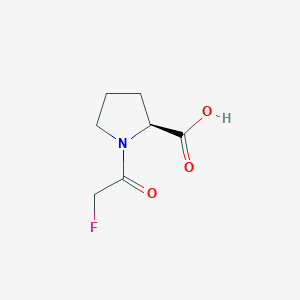
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
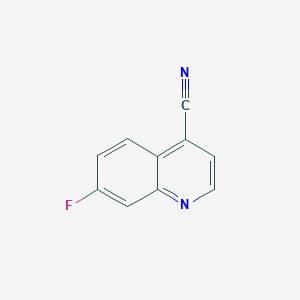
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
